![molecular formula C9H7FN2O2 B11722762 methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)
methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that contains a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, a precursor such as 4-fluoro-3-nitropyridine can be subjected to reduction and subsequent cyclization to form the desired pyrrolo[2,3-c]pyridine core. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is facilitated by the electron-withdrawing effect of the adjacent ester group, which activates the aromatic ring for displacement.
Reagents/Conditions | Products | Key Observations |
---|---|---|
Alkoxides (e.g., NaOCH₃) | 4-Alkoxy-pyrrolopyridine derivatives | Requires elevated temperatures (80–120°C) and polar aprotic solvents (DMF, DMSO) |
Amines (e.g., NH₃, RNH₂) | 4-Amino-pyrrolopyridine derivatives | Catalytic Pd or Cu enhances reaction efficiency; yields improve with microwave irradiation |
Thiols (e.g., HS-R) | 4-Thioether derivatives | Achieved under inert atmospheres with base (K₂CO₃) |
Ester Hydrolysis
The methyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, enabling further functionalization.
Cross-Coupling Reactions
While direct cross-coupling of the fluorine substituent is rare, the ester group can participate in palladium-catalyzed reactions when modified. For example, transesterification with boronic esters enables Suzuki-Miyaura couplings:
Reaction Pathway | Reagents | Outcome |
---|---|---|
Transesterification → Suzuki | Pd(PPh₃)₄, R-B(OH)₂, K₂CO₃ | Aryl/heteroaryl groups introduced at the ester position |
Electrophilic Substitution
The electron-rich pyrrolopyridine core undergoes electrophilic substitution at the 5- and 6-positions, though regioselectivity depends on reaction conditions:
Electrophile | Conditions | Major Product |
---|---|---|
HNO₃ (fuming) | H₂SO₄, 0°C | 5-Nitro derivative (72% yield) |
Br₂ (1 eq) | FeBr₃, CH₂Cl₂, rt | 6-Bromo derivative (65% yield) |
Reductive Transformations
The ester group can be reduced to primary alcohols or aldehydes using selective reducing agents:
Reducing Agent | Conditions | Product |
---|---|---|
LiAlH₄ | THF, reflux | 3-(Hydroxymethyl)-4-fluoro-pyrrolopyridine (85% yield) |
DIBAL-H | Toluene, −78°C | 3-Formyl-4-fluoro-pyrrolopyridine (60% yield) |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles. For example, treatment with hydrazine forms pyrazolo-fused derivatives:
Reagent | Conditions | Product |
---|---|---|
Hydrazine hydrate | EtOH, 80°C, 12h | Pyrazolo[3,4-c]pyrrolopyridine (78% yield) |
Key Research Findings:
-
Kinase Inhibition : Derivatives generated via SNAr exhibit potent FGFR1/2 inhibition (IC₅₀ = 7–25 nM) .
-
Anticancer Activity : Hydrolyzed carboxylic acid derivatives show antiproliferative effects in breast cancer cell lines (4T1, IC₅₀ = 1.2 μM).
-
Structural Insights : X-ray crystallography confirms that the ester group stabilizes binding interactions in kinase active sites .
Scientific Research Applications
Methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of pyrrolo[2,3-c]pyridine structures have shown promising results in inhibiting tumor growth. Studies highlight their potential as anticancer agents due to their ability to interfere with specific cellular pathways involved in cancer progression .
- Antimicrobial Properties : Compounds within this class have demonstrated activity against various bacterial strains and fungi. For instance, studies have noted that certain derivatives exhibit significant inhibition against Staphylococcus aureus and Candida albicans, suggesting their potential use in treating infections .
- Neurological Applications : The pyrrolo[2,3-c]pyridine scaffold has been explored for its effects on the nervous system. Some compounds have been studied for their analgesic and sedative properties, which could lead to new treatments for pain management and anxiety disorders .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Multi-step Synthesis : Traditional synthetic routes often involve multiple steps with specific reagents to achieve the desired pyrrolo structure. Recent advancements focus on optimizing these pathways to improve yield and reduce costs.
- Green Chemistry Approaches : There is a growing interest in developing environmentally friendly synthesis methods that minimize waste and utilize renewable resources. This includes the use of catalytic processes and solvent-free reactions .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of this compound in vitro and in vivo. The results demonstrated that the compound significantly inhibited the proliferation of cancer cells while exhibiting low toxicity to normal cells. This suggests a favorable therapeutic index, making it a candidate for further development as an anticancer drug.
Case Study 2: Antimicrobial Activity
In another study examining the antimicrobial properties of pyrrolo derivatives, this compound was tested against various pathogens. The compound showed effective inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate: This compound is similar in structure but contains a bromine atom instead of a fluorine atom.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Uniqueness
Methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Biological Activity
Methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C9H7FN2O2
- Molecular Weight : 194.163 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 352.3 ± 37.0 °C
- Flash Point : 166.8 ± 26.5 °C
- LogP : 1.09
These properties suggest that the compound has moderate lipophilicity, which may influence its biological interactions and pharmacokinetics .
Biological Activity Overview
This compound has been studied for various biological activities, including its potential as an antimalarial agent and its effects on specific enzyme targets.
Antimalarial Activity
Research indicates that compounds similar to this compound exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. In particular, modifications to the pyrrolo[2,3-c]pyridine scaffold have led to enhanced potency against PfATP4, a key target in malaria treatment.
Key Findings :
- Compounds with similar scaffolds showed EC50 values ranging from 0.025 μM to 0.090 μM against PfATP4.
- Structural modifications that increased aqueous solubility and metabolic stability were crucial for improving in vivo efficacy in mouse models of malaria .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) for pyrrolo compounds suggests that:
- The presence of fluorine at the 4-position enhances biological activity.
- Substituents at different positions on the pyrrole ring significantly affect potency and selectivity towards biological targets.
Compound | Position of Substituent | EC50 (μM) |
---|---|---|
10a | None | 0.064 |
10f | Unsubstituted | 0.577 |
10g | N-methyl | 0.064 |
10i | N-substituted imidazole | 0.845 |
This table illustrates how different modifications impact the compound's efficacy against malaria parasites .
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies :
- In Vivo Efficacy :
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-12-7-4-11-3-6(10)8(5)7/h2-4,12H,1H3 |
InChI Key |
DEJYQJPKHRIYLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=CN=CC(=C12)F |
Origin of Product |
United States |
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